molecular formula C17H22N2O2 B11968398 2,2'-(Pentamethylenedioxy)dianiline CAS No. 109093-57-4

2,2'-(Pentamethylenedioxy)dianiline

Cat. No.: B11968398
CAS No.: 109093-57-4
M. Wt: 286.37 g/mol
InChI Key: HSXOPVQWOCZEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure is critical in coordination chemistry, particularly as a precursor for synthesizing N-aryl-functionalized PNP ligands used in chromium-catalyzed ethylene tetramerization . Its synthesis involves reacting 3,3′-(pentamethylenedioxy)dianiline with chlorodiphenylphosphine in the presence of triethylamine, yielding ligands that enhance catalytic efficiency in olefin oligomerization .

Properties

CAS No.

109093-57-4

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-[5-(2-aminophenoxy)pentoxy]aniline

InChI

InChI=1S/C17H22N2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13,18-19H2

InChI Key

HSXOPVQWOCZEEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCCCOC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Pentamethylenedioxy)dianiline typically involves the reaction of aniline with a suitable bridging agent that introduces the pentamethylenedioxy linkage. One common method is the reaction of aniline with pentamethylene glycol in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of 2,2’-(Pentamethylenedioxy)dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Pentamethylenedioxy)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The aromatic rings in 2,2’-(Pentamethylenedioxy)dianiline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2,2’-(Pentamethylenedioxy)dianiline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Pentamethylenedioxy)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Methylene Dianiline (MDA)

Methylene dianiline (MDA, CAS 101-80-4) consists of two aniline groups connected by a single methylene (-CH2-) bridge. Key differences and applications include:

Property 2,2'-(Pentamethylenedioxy)dianiline Methylene Dianiline (MDA)
Structure -O-(CH2)5-O- linkage -CH2- linkage
Molecular Weight Not explicitly reported 198.26 g/mol (C13H14N2)
Thermal Stability Not quantified High thermal stability
Applications Ligand synthesis for catalysis Epoxy resin hardener
Isomer Variants Not reported 4,4'-MDA (primary isomer), 2,2'-MDA (by-product)

MDA is widely used in epoxy systems due to its ability to form rigid, crosslinked networks, enhancing mechanical strength and heat resistance . In contrast, 2,2'-(pentamethylenedioxy)dianiline’s flexible ether chain and longer spacer improve ligand-metal coordination in catalytic systems .

Tetraglycidyl Methylene Dianiline (TGMDA)

Property 2,2'-(Pentamethylenedioxy)dianiline TGMDA
Structure Diamine with ether spacer Epoxy-functionalized MDA derivative
Functionality Ligand precursor High-performance epoxy monomer
Crosslinking Capacity Non-reactive Four epoxy groups enable dense networks

TGMDA’s glycidyl groups enable covalent bonding with amine hardeners, forming composites with exceptional toughness . The pentamethylenedioxy derivative lacks reactive glycidyl groups, limiting its utility to ligand synthesis.

2,2'-(Ethylenedioxy)dianiline (CAS 52411-34-4)

This compound features a shorter ethylenedioxy (-O-CH2-CH2-O-) spacer:

Property 2,2'-(Pentamethylenedioxy)dianiline 2,2'-(Ethylenedioxy)dianiline
Spacer Length 5-carbon chain 2-carbon chain
Molecular Weight Not reported 244.29 g/mol (C14H16N2O2)
Melting Point Not reported 131–135°C
Applications Catalysis Intermediate for polyimides

Fluorinated Diamines: 4-BDAF (CAS 69563-88-8)

4-BDAF (2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) incorporates hexafluoroisopropylidene groups:

Property 2,2'-(Pentamethylenedioxy)dianiline 4-BDAF
Structure Aliphatic ether spacer Aromatic, fluorinated spacer
Molecular Weight Not reported 518.35 g/mol (C27H20F6N2O2)
Thermal Stability Not quantified Enhanced by fluorine substituents
Applications Catalysis Polyimides for electronics

4-BDAF’s fluorinated structure improves thermal stability and dielectric properties, making it suitable for advanced electronics, whereas the pentamethylenedioxy derivative is tailored for catalytic ligand systems .

4,4′-Oxydianiline (ODA, CAS 101-80-4)

ODA features a single ether linkage between aromatic rings:

Property 2,2'-(Pentamethylenedioxy)dianiline 4,4′-Oxydianiline (ODA)
Structure Aliphatic ether spacer Aromatic ether linkage
Molecular Weight Not reported 200.26 g/mol (C12H12N2O)
Applications Catalysis Polyimides, proton exchange membranes

ODA’s rigid aromatic structure favors high-temperature stability in polymers, while the flexible pentamethylene spacer in 2,2'-(pentamethylenedioxy)dianiline facilitates ligand-metal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.